molecular formula C7H11ClO3S B2828769 {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride CAS No. 2091597-91-8

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride

Cat. No.: B2828769
CAS No.: 2091597-91-8
M. Wt: 210.67
InChI Key: AKLYVJZGAHCKOA-UHFFFAOYSA-N
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Description

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S. It is a derivative of bicyclic compounds and contains a sulfonyl chloride functional group. This compound is known for its utility in various chemical reactions and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride typically involves the reaction of {7-oxabicyclo[2.2.1]heptane} with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can help achieve high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out in polar aprotic solvents.

Major Products Formed:

  • Oxidation products include sulfonyl oxides.

  • Reduction products may include corresponding alcohols or amines.

  • Substitution products can vary widely depending on the nucleophile used, resulting in a range of derivatives.

Scientific Research Applications

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride is utilized in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to modify biomolecules and investigate their properties.

  • Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used.

Comparison with Similar Compounds

{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride is unique due to its bicyclic structure and the presence of the sulfonyl chloride group. Similar compounds include:

  • {7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride: This compound has additional methyl groups, which can affect its reactivity and properties.

  • {7-Oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride: This compound lacks the oxygen atom in the bicyclic ring, leading to different chemical behavior.

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Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-3-1-6(11-7)2-4-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLYVJZGAHCKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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